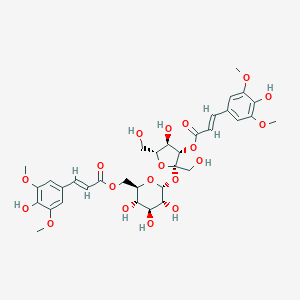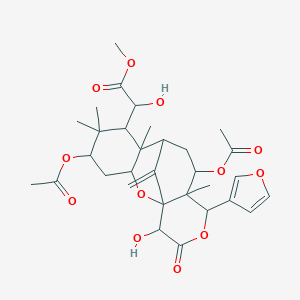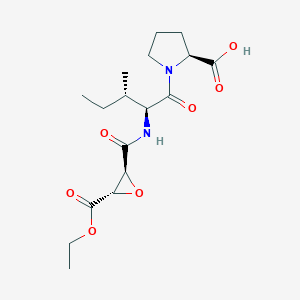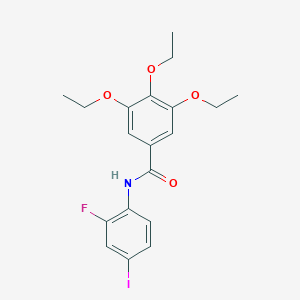![molecular formula C10H14N2O B236711 3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 137218-02-1](/img/structure/B236711.png)
3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a natural product found in Vancouveria hexandra with data available.
Scientific Research Applications
Diabetes Management
A computational study highlighted the role of a compound structurally similar to the one in managing diabetes. The study isolated this compound from the fruits of Syzygium densiflorum and identified several potential protein targets for diabetes treatment through reverse pharmacophore mapping, molecular docking, and molecular dynamics simulation (Muthusamy & Krishnasamy, 2016).
Conformational and Vibrational Spectroscopic Study
Research on quercetin 3-D-galactoside, a similar compound, involved a detailed theoretical study of its potential energy surfaces, HOMO–LUMO energy gaps, UV spectra, and hydrogen bond formations. This study provides insights into the molecular behavior of such compounds, which can be crucial for their applications in various scientific fields (Aydın & Özpozan, 2020).
Solubility Studies in Ethanol–Water Solutions
Understanding the solubility of similar compounds in ethanol-water solutions is vital for their practical applications. Research has been conducted to determine the solubility behavior of related saccharides in ethanol-water mixtures, providing valuable data for their use in various solvents (Gong, Wang, Zhang, & Qu, 2012).
Anti-inflammatory Activities
A study on novel amide alkaloids structurally related to the compound demonstrated their potential anti-inflammatory activities. These compounds were isolated from Portulaca oleracea L. and evaluated for their effectiveness in reducing inflammation (Lan, Ying, Guo, Duan, Cui, Leng, & Ying, 2021).
properties
CAS RN |
137218-02-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
822.8 g/mol |
IUPAC Name |
3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-31(49)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)36(33(56-34(19)23)17-7-9-18(51-5)10-8-17)58-39-32(50)35(25(43)16(4)53-39)57-37-30(48)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,35,37-44,46-50H,11,13H2,1-5H3 |
InChI Key |
LMZZWQKHDOVICB-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O |
synonyms |
anhydroicaritin 3-O-rhamnopyranosyl(1-3)-rhamnopyranoside 7-O-glucopyranoside hexandraside D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)

![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)